
Carbamic acid--hexa-2,4-dien-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid–hexa-2,4-dien-1-ol (1/1) is a chemical compound with the molecular formula C6H10O. . This compound is characterized by its conjugated diene structure, which makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid–hexa-2,4-dien-1-ol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 2,4-hexadien-1-ol reacts with maleic anhydride . This reaction typically requires moderate to high temperatures and may be conducted under pressure to enhance the yield .
Industrial Production Methods
In industrial settings, the production of carbamic acid–hexa-2,4-dien-1-ol often involves the catalytic hydrogenation of sorbic acid. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid–hexa-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Carbamic acid–hexa-2,4-dien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of carbamic acid–hexa-2,4-dien-1-ol involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. These reactions are stereospecific and can lead to the formation of complex molecular architectures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorbic acid: A related compound with similar chemical properties but different applications.
Hexadienol isomers: Other isomers of hexadienol, such as (Z,Z)-hexa-2,4-dien-1-ol, which have different stereochemistry and reactivity.
Uniqueness
Carbamic acid–hexa-2,4-dien-1-ol is unique due to its conjugated diene structure, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo cycloaddition reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
197075-23-3 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
carbamic acid;hexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h2-5,7H,6H2,1H3;2H2,(H,3,4) |
Clé InChI |
LZVFKGJVUBSDTN-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CCO.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


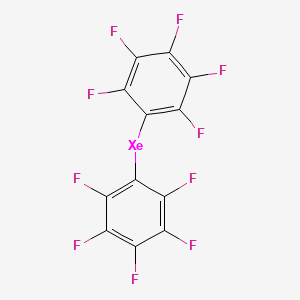
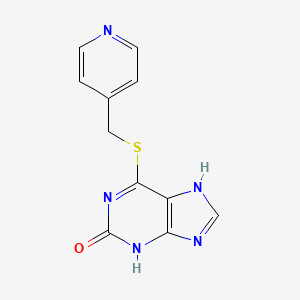
![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)
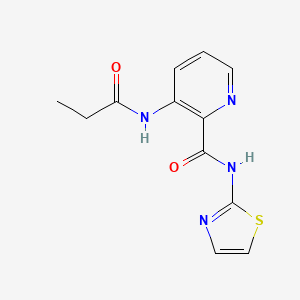
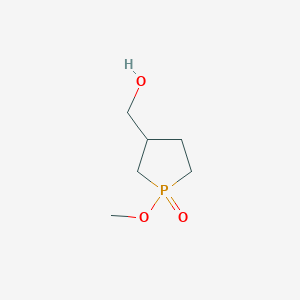

![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)
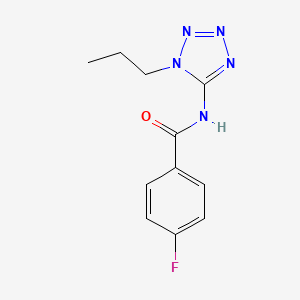
![1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12582673.png)

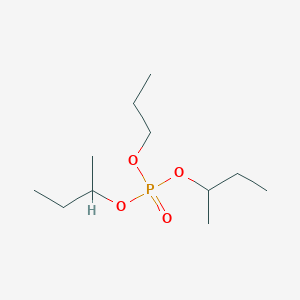
![4-[(R)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12582701.png)
![2-Ethoxy-N-methyl-6-{(E)-[2-(methylamino)phenyl]diazenyl}acridin-9-amine](/img/structure/B12582710.png)
